molecular formula C17H15ClN2O5S B6469666 methyl 2-[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]acetate CAS No. 2640892-69-7

methyl 2-[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]acetate

Cat. No.: B6469666
CAS No.: 2640892-69-7
M. Wt: 394.8 g/mol
InChI Key: CIQHYJWAKIMHBM-UHFFFAOYSA-N
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Description

This compound features a benzothiadiazine core substituted with a 5-chloro-2-methylphenyl group and a methyl acetate moiety.

Properties

IUPAC Name

methyl 2-[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O5S/c1-11-7-8-12(18)9-14(11)20-17(22)19(10-16(21)25-2)13-5-3-4-6-15(13)26(20,23)24/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQHYJWAKIMHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]acetate is a chemical compound with potential pharmacological applications. This article reviews its biological activity based on various studies and data sources.

Chemical Structure and Properties

The molecular formula of the compound is C24H21ClN2O6S, with a molecular weight of approximately 500.96 g/mol. The structure includes a benzothiadiazin core and a chloro-substituted phenyl moiety, contributing to its biological properties.

PropertyValue
Molecular FormulaC24H21ClN2O6S
Molecular Weight500.96 g/mol
LogP5.351
Water Solubility (LogSw)-5.78
Polar Surface Area75.246 Ų

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of benzothiadiazine derivatives. This compound has shown promise in inhibiting tumor cell proliferation in vitro. In particular:

  • Cell Line Studies : It has been tested on various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing IC50 values in the micromolar range.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Antimicrobial Evaluation : In a study assessing the antimicrobial efficacy of benzothiadiazine derivatives against Staphylococcus aureus and Escherichia coli, this compound demonstrated significant inhibition zones compared to control groups.
  • Anticancer Research : A recent investigation into the effects of this compound on MCF-7 cells revealed that it induced apoptosis via the mitochondrial pathway, leading to increased caspase activity and decreased cell viability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Substituents
Compound Name Substituents Molecular Weight (g/mol) Core Structure Functional Groups
Target Compound 5-Chloro-2-methylphenyl, methyl acetate ~400 (estimated) Benzothiadiazine 1,1,3-Trioxo, ester
Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate 3-Oxo, methyl acetate 253.29 Benzothiazine Keto, ester
2-[(Z)-1,1-Dioxo-2-(2,4,5-trifluorobenzyl)-3,4-dihydro-2H-1,2-benzothiazin-4-ylidene]acetic acid 2,4,5-Trifluorobenzyl, acetic acid 413.36 Benzothiazine Dioxo, Z-configuration, carboxylic acid
2-{(E)-[(2Z)-(3-Chloro-1-methyl-2,2-dioxo-3,4-dihydro-1H-2,1-benzothiazin-4-ylidene)hydrazinylidene]methyl}phenol 3-Chloro-1-methyl, hydrazinylidene, phenolic hydroxyl 367.82 Benzothiazine Dioxo, Schiff base, phenol
Key Observations:
  • Substituent Positioning : The 5-chloro-2-methylphenyl group contrasts with the 3-chloro () and trifluorobenzyl () substituents, affecting steric and electronic profiles.
  • Ester vs. Carboxylic Acid : The methyl acetate in the target compound may improve bioavailability compared to the carboxylic acid in , which could influence metabolic pathways .

Crystallographic and Hydrogen-Bonding Patterns

  • Crystal Structure Analysis : SHELX software () is widely used for small-molecule refinement, and analogues like those in and employ X-ray crystallography to elucidate Z/E configurations and hydrogen-bonding networks .
  • Hydrogen Bonding : The target compound’s trioxo groups may form stronger hydrogen bonds (e.g., S=O···H-N) compared to dioxo systems, influencing molecular packing and stability .

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